Cas no 886912-92-1 (2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole)

2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Methanone, 2-benzothiazolyl[4-(4,5-dimethyl-2-benzothiazolyl)-1-piperazinyl]-
- benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 2-[4-(1,3-benzothiazol-2-ylcarbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
- 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole
-
- Inchi: 1S/C21H20N4OS2/c1-13-7-8-17-18(14(13)2)23-21(28-17)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-16(15)27-19/h3-8H,9-12H2,1-2H3
- InChI Key: KPNKEDLVBRLCJY-UHFFFAOYSA-N
- SMILES: S1C2C=CC(C)=C(C)C=2N=C1N1CCN(C(C2=NC3C=CC=CC=3S2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 585
- Topological Polar Surface Area: 106
2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2637-0328-5mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-4mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-100mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-25mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-40mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-10μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-20μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-10mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-30mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2637-0328-75mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
886912-92-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole Related Literature
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole
Professional Introduction to Compound with CAS No. 886912-92-1 and Product Name: 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole
The compound with the CAS number 886912-92-1 and the product name 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates multiple pharmacophoric elements, including benzothiazole and piperazine moieties, which are well-documented for their role in modulating biological pathways.
Recent research in medicinal chemistry has highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. The benzothiazole core is particularly valued for its versatility in interacting with biological targets, making it a cornerstone in the design of compounds targeting various diseases. The presence of the 1,3-benzothiazole-2-carbonyl group in this compound suggests a potential for enhanced binding affinity and selectivity when interacting with biological receptors. This moiety is often employed in medicinal chemistry to improve pharmacokinetic properties and reduce off-target effects.
The piperazine ring is another critical component of this compound, known for its ability to enhance solubility and bioavailability. Piperazine derivatives are widely used in pharmaceuticals due to their favorable pharmacological properties. In particular, the piperazin-1-yl substituent in this compound may contribute to its ability to cross the blood-brain barrier, a crucial factor for central nervous system (CNS) drug development. The combination of these two heterocyclic systems makes this compound a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The benzothiazole-piperazine scaffold has been extensively studied for its role in modulating neurotransmitter systems. For instance, studies have shown that benzothiazole derivatives can interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Similarly, piperazine-based compounds have demonstrated efficacy in treating disorders like schizophrenia by modulating dopamine receptor activity.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. These tools have been instrumental in predicting the binding affinity and selectivity of 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole towards various biological targets. Such simulations have suggested that this compound may exhibit high affinity for certain serotonin receptor subtypes, making it a potential lead compound for developing novel therapeutics.
In addition to its neurological applications, this compound has shown promise in other therapeutic areas. For example, benzothiazole derivatives are known for their antimicrobial properties. The structural features of 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole may contribute to its ability to disrupt bacterial cell membranes or inhibit key enzymatic pathways involved in bacterial metabolism. This makes it a valuable candidate for further exploration in antimicrobial drug discovery.
The synthesis of this compound involves multiple steps that highlight the ingenuity of modern synthetic organic chemistry. The introduction of the 1,3-benzothiazole-2-carbonyl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the piperazine moiety necessitates careful selection of coupling reagents and catalysts to achieve optimal results. These synthetic challenges underscore the complexity and sophistication required in developing novel pharmaceuticals.
From a regulatory perspective, compounds like 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, toxicological evaluations are essential to determine any potential adverse effects associated with long-term use.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the discovery process significantly. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously. This approach has been instrumental in identifying promising candidates like 886912-92-1 that exhibit desirable pharmacological properties.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to optimize its chemical structure further to enhance its efficacy and reduce any potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to play a pivotal role in advancing this compound towards clinical development.
In conclusion,2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-y l 4 ,5 -dimethyl - 1 , 3 -benzothiaz ole (CAS No . 886912 -92 - 1) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications across multiple disease areas including neurological disorders and antimicrobial infections . Its unique structural features , coupled with recent advancements in computational modeling and synthetic methodologies , make it an exciting candidate for further research . As our understanding of biological pathways continues to evolve , compounds like this one will undoubtedly play a crucial role in shaping the future landscape of drug development .
886912-92-1 (2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole) Related Products
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 61389-26-2(Lignoceric Acid-d4)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)




